molecular formula C13H17F2NO B1465623 (1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol CAS No. 1459802-37-9

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol

Cat. No.: B1465623
CAS No.: 1459802-37-9
M. Wt: 241.28 g/mol
InChI Key: YIRQXYDXZGTFLL-UHFFFAOYSA-N
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Description

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol: is a chemical compound characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group with two fluorine atoms at the 2 and 5 positions of the benzyl ring. This compound is primarily used in scientific research and as a synthetic intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve industrial-scale production.

Chemical Reactions Analysis

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines or halides, in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Substituted piperidines.

Scientific Research Applications

(1-(2,5-Difluorobenzyl)piperidin-4-yl)methanol: has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Employed in the study of biological systems and interactions with various biomolecules.

  • Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

  • Other piperidine derivatives with different substituents on the benzyl ring.

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQXYDXZGTFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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